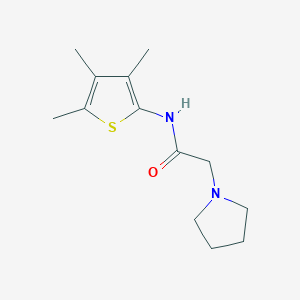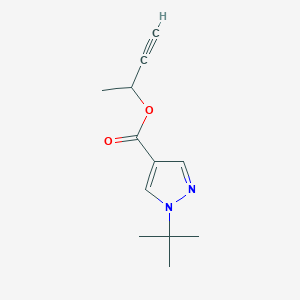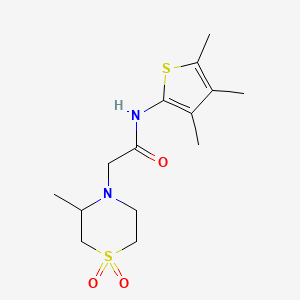![molecular formula C18H18N4O2 B7586443 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders.
Mécanisme D'action
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a selective inhibitor of CK2, a serine/threonine protein kinase that plays a critical role in cell proliferation and survival. CK2 is overexpressed in various cancer cell lines and has been implicated in the pathogenesis of various neurological disorders. 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to cell death in cancer cells and improved cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide depend on the specific scientific research application. In cancer treatment, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of CK2, leading to cell death in various cancer cell lines. In addition, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.
In the treatment of neurological disorders, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of CK2, leading to a reduction in the accumulation of toxic proteins in the brain and improved cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide is its selectivity for CK2, which reduces the potential for off-target effects. In addition, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has shown promising results in various scientific research applications, including cancer treatment and neurological disorders.
One of the limitations of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide is its poor solubility in water, which can make it difficult to administer to animals in preclinical studies. In addition, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide research. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide in cancer patients. In addition, there is a need for more preclinical studies to evaluate the safety and efficacy of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide in various scientific research applications.
Conclusion
In conclusion, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a promising small molecule inhibitor of protein kinase CK2 that has shown potential in various scientific research applications, including cancer treatment and neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide in various scientific research applications.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves a multi-step process that includes the reaction of 1-(4-pyrazol-1-ylphenyl)ethanone with cyclopropylamine to form the intermediate 1-(4-pyrazol-1-ylphenyl)ethylcyclopropane. The intermediate is then reacted with 2-bromo-3-chlorooxazole to form the final product, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in cancer treatment. CK2 is an important target for cancer therapy, as it plays a critical role in cell proliferation and survival. 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of CK2, leading to cell death in various cancer cell lines. In addition, 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has also been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.
Another area of scientific research where 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has shown potential is in the treatment of neurological disorders. CK2 has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of CK2, leading to a reduction in the accumulation of toxic proteins in the brain and improved cognitive function in animal models.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(13-5-7-15(8-6-13)22-10-2-9-19-22)20-18(23)16-11-17(24-21-16)14-3-4-14/h2,5-12,14H,3-4H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKPQNYYFAIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)


![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)